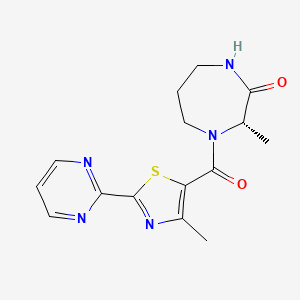![molecular formula C16H23N3O2 B7352271 (3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes. Diazepanes are a group of compounds that have a diazepine ring in their structure. This particular compound is also known as EAA, and it has been used in scientific research for various purposes.
作用機序
The mechanism of action of (3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for the regulation of neuronal excitability. It is thought to enhance the activity of GABA, which is an inhibitory neurotransmitter, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have anticancer effects in vitro.
実験室実験の利点と制限
One of the advantages of using (3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one in lab experiments is its potential use in the treatment of neurological disorders and cancer. It has also been shown to have a good safety profile in animal models. However, one of the limitations of using this compound is its limited availability and high cost.
将来の方向性
There are several future directions for the research on (3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one. One direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Furthermore, it could be studied for its potential use in combination with other drugs to enhance their efficacy. Finally, more research is needed to determine its safety and efficacy in human clinical trials.
In conclusion, this compound is a chemical compound that has been used in scientific research for various purposes. It has potential use in the treatment of neurological disorders and cancer, and it has been shown to have a good safety profile in animal models. However, its limited availability and high cost are some of the limitations of using this compound. Future research directions include investigating its potential use in the treatment of other neurological disorders, studying its mechanism of action in more detail, and determining its safety and efficacy in human clinical trials.
合成法
The synthesis of (3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one involves the reaction of 3-methyl-1,4-diazepane-2,5-dione with N-ethylaniline in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one has been used in scientific research for various purposes. It has been studied for its potential use as an anticonvulsant, anxiolytic, and sedative. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Furthermore, it has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-18(14-8-5-4-6-9-14)12-15(20)19-11-7-10-17-16(21)13(19)2/h4-6,8-9,13H,3,7,10-12H2,1-2H3,(H,17,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRPQTVOSGLEF-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCNC(=O)C1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)N1CCCNC(=O)[C@@H]1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352191.png)
![(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352196.png)
![(3S)-3-methyl-4-(3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352203.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-4-[3-(2-chlorophenoxy)propanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352225.png)

![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)


![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)